
2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Researchers have synthesized various compounds, including those related to 1,3,4-oxadiazoles, for antiviral evaluations and explored their reactions with different nucleophiles (Sayed & Ali, 2007).
- The synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments and their cyclization into 2-aminothiazol-4(5H)-ones have been investigated for their antibacterial and antifungal properties (Baranovskyi et al., 2018).
Anticancer and Apoptosis Inducing Properties
- Research has identified 1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Urease Inhibition and Medicinal Applications
- Novel indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated as potent urease inhibitors. These compounds have shown promising results in drug designing programs for their therapeutic potential (Nazir et al., 2018).
Herbicidal Activity
- Certain derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their herbicidal activity, demonstrating effectiveness in this area (Liu et al., 2008).
Lipoxygenase Inhibition
- Research into N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has explored their potential as lipoxygenase inhibitors, showing moderately good activities relative to standard references (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Cytotoxic Activities
- Various 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial and cytotoxic activities, offering insights into potential medicinal applications (Tumosienė et al., 2012).
Anticancer Evaluation
- Research has also been conducted on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-16(2,23-12-5-3-11(17)4-6-12)14(21)18-15-20-19-13(22-15)10-7-8-24-9-10/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWKASABUMUYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

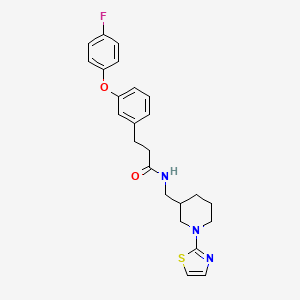

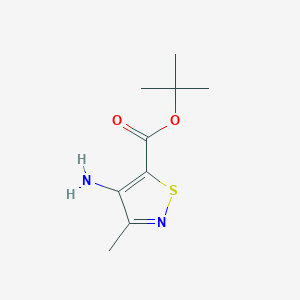
![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
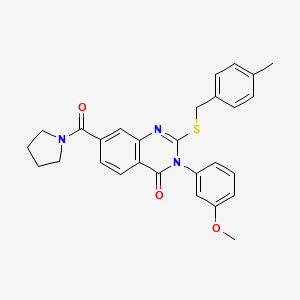
![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
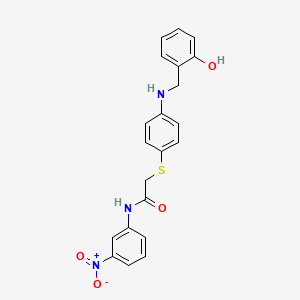

![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
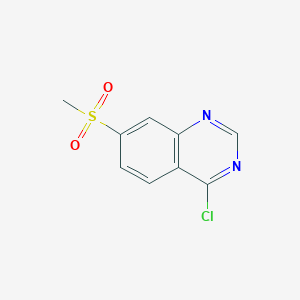
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)